molecular formula C9H13N5O2 B010451 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethyl 2-methylprop-2-enoate CAS No. 106241-72-9

2-(4,6-Diamino-1,3,5-triazin-2-yl)ethyl 2-methylprop-2-enoate

Cat. No.: B010451
CAS No.: 106241-72-9
M. Wt: 223.23 g/mol
InChI Key: HHOJVZAEHZGDRB-UHFFFAOYSA-N
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Description

2-(4,6-Diamino-1,3,5-triazin-2-yl)ethyl 2-methylprop-2-enoate is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethyl 2-methylprop-2-enoate typically involves the reaction of 4,6-diamino-1,3,5-triazine with 2-methylprop-2-enoic acid. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, and under controlled temperature conditions (20-40°C) in ethanol . The reaction proceeds through nucleophilic substitution, where the amino groups of the triazine ring react with the carboxylic acid group of 2-methylprop-2-enoic acid to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Diamino-1,3,5-triazin-2-yl)ethyl 2-methylprop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, such as hydrochloric acid or sodium hydroxide, and catalysts like piperidine. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while cycloaddition can produce fused triazine compounds with enhanced biological activity .

Mechanism of Action

The mechanism of action of 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazine ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. The compound’s ability to undergo various chemical reactions also allows it to modify biological molecules, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,6-Diamino-1,3,5-triazin-2-yl)ethyl 2-methylprop-2-enoate is unique due to its combination of the triazine ring with the 2-methylprop-2-enoate moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions also enhances its utility in synthetic chemistry and drug development .

Properties

IUPAC Name

2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O2/c1-5(2)7(15)16-4-3-6-12-8(10)14-9(11)13-6/h1,3-4H2,2H3,(H4,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOJVZAEHZGDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594340
Record name 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethyl 2-methylprop-2-enoatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106241-72-9
Record name 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethyl 2-methylprop-2-enoatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid,2-methyl-, 2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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